molecular formula C20H22Cl2FN3OS B2775748 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(4-fluorophenyl)acetamide hydrochloride CAS No. 1216863-43-2

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(4-fluorophenyl)acetamide hydrochloride

Cat. No. B2775748
CAS RN: 1216863-43-2
M. Wt: 442.37
InChI Key: KCWFDHHXRTTYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(4-fluorophenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H22Cl2FN3OS and its molecular weight is 442.37. The purity is usually 95%.
BenchChem offers high-quality N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(4-fluorophenyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(4-fluorophenyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research on novel derivatives involving complex molecules often focuses on their synthesis and potential biological activities. For example, the synthesis of novel acetamides with anti-inflammatory activity showcases the methodology for creating and testing similar compounds. These studies involve detailed chemical synthesis procedures followed by biological assays to determine their efficacy in relevant models (K. Sunder & Jayapal Maleraju, 2013).

Structure-Activity Relationships

Investigations into the structure-activity relationships of compounds, such as dual inhibitors for specific cellular targets, highlight the detailed analysis needed to understand how molecular modifications affect biological activity. This type of research is crucial for drug development, providing insights into the pharmacological properties of complex molecules (Markian M Stec et al., 2011).

Antimicrobial Activity

The synthesis and antimicrobial activity study of sulfide and sulfone derivatives illustrate how chemical modifications can enhance or introduce new biological properties. Such studies often include microbial assays to test the efficacy of the synthesized compounds against various bacteria and fungi (N. Badiger et al., 2013).

Molecular Docking and Drug Development

Research also delves into molecular modeling and docking studies to predict how molecules interact with biological targets. This approach is vital for drug development, allowing researchers to computationally assess the potential efficacy of new compounds before conducting laboratory tests. For instance, studies on benzothiazolinone acetamide analogs for their potential as photosensitizers in solar cells demonstrate the broad range of applications for complex molecules beyond pharmaceuticals (Y. Mary et al., 2020).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3OS.ClH/c1-24(2)10-3-11-25(19(26)12-14-4-7-16(22)8-5-14)20-23-17-9-6-15(21)13-18(17)27-20;/h4-9,13H,3,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWFDHHXRTTYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(4-fluorophenyl)acetamide hydrochloride

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